molecular formula C21H32N2O2 B5314430 4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride

4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride

Cat. No. B5314430
M. Wt: 344.5 g/mol
InChI Key: PGPWRJLGZHRWTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride, commonly known as PMPB, is a chemical compound that has been extensively studied in scientific research. It is a potent and selective inhibitor of the enzyme protein disulfide isomerase (PDI), which is involved in protein folding and quality control in the endoplasmic reticulum (ER) of cells. The inhibition of PDI by PMPB has been shown to have various effects on cellular processes and has potential applications in the treatment of diseases such as cancer and neurodegenerative disorders.

Mechanism of Action

PMPB inhibits the activity of 4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride by binding to its active site. 4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride is involved in the formation of disulfide bonds in proteins, which is important for their proper folding and function. PMPB disrupts this process by preventing the formation of disulfide bonds, leading to the accumulation of misfolded proteins in the ER. This activates the UPR, which is a cellular response to ER stress that can lead to cell death.
Biochemical and Physiological Effects:
The inhibition of 4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride by PMPB has various biochemical and physiological effects. In cancer cells, PMPB induces ER stress and activates the UPR, leading to cell death. In neurodegenerative disorders, PMPB inhibits the formation of protein aggregates and reduces toxicity. PMPB has also been shown to inhibit the replication of viruses such as hepatitis C virus by disrupting the formation of disulfide bonds in viral proteins.

Advantages and Limitations for Lab Experiments

One advantage of using PMPB in lab experiments is its potent and selective inhibition of 4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride. This allows researchers to study the effects of 4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride inhibition on cellular processes without affecting other enzymes or proteins. However, one limitation of using PMPB is its potential toxicity, as the accumulation of misfolded proteins in the ER can lead to cell death. Careful dosing and monitoring is necessary to avoid this.

Future Directions

There are several potential future directions for research on PMPB. One area of interest is its potential use in the treatment of cancer and neurodegenerative disorders. Further studies are needed to determine the optimal dosing and delivery methods for PMPB in these applications. Another area of interest is the development of new 4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride inhibitors with improved potency and selectivity. Finally, the role of 4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride in other cellular processes and diseases is still being explored, and PMPB may be a useful tool in these studies.

Synthesis Methods

The synthesis of PMPB involves several steps, starting with the reaction of 4-nitrobenzyl alcohol with propylene oxide to form the corresponding propoxy derivative. This is followed by the reaction of the propoxy derivative with 1-pyrrolidinecarboxylic acid and subsequent reduction of the nitro group to form the amine. The final step involves the reaction of the amine with 4-(3-bromoacetyl)phenylpiperidine to form PMPB.

Scientific Research Applications

PMPB has been extensively studied in scientific research due to its potent inhibition of 4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride. 4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride is involved in the folding and quality control of proteins in the ER, and its inhibition by PMPB has been shown to affect various cellular processes. For example, PMPB has been shown to induce ER stress and activate the unfolded protein response (UPR) in cancer cells, leading to cell death. PMPB has also been shown to inhibit the formation of protein aggregates in neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

[3-(piperidin-4-ylmethyl)phenyl]-[3-(propoxymethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c1-2-12-25-16-19-8-11-23(15-19)21(24)20-5-3-4-18(14-20)13-17-6-9-22-10-7-17/h3-5,14,17,19,22H,2,6-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPWRJLGZHRWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1CCN(C1)C(=O)C2=CC=CC(=C2)CC3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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